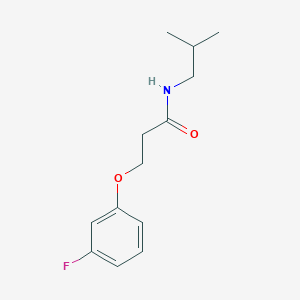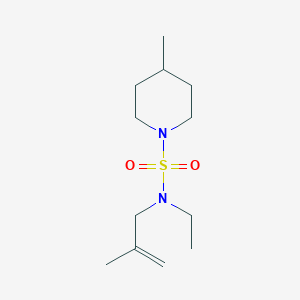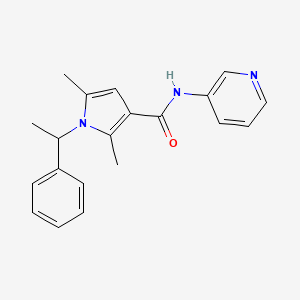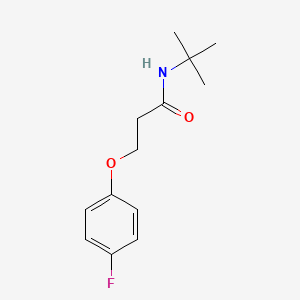
1-(4-fluorophenyl)-N-(2-hydroxyphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-hydroxyphenyl)cyclopropane-1-carboxamide, commonly known as FCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FCPC is a cyclopropane-based compound that has a unique structure, making it an ideal candidate for research in the fields of medicinal chemistry, pharmacology, and neuroscience. In
Mecanismo De Acción
The mechanism of action of FCPC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FCPC has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. FCPC has also been found to enhance the activity of the GABA receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
FCPC has been found to have various biochemical and physiological effects in the body. In one study, FCPC was found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress. FCPC has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD), which may contribute to its antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCPC has several advantages for lab experiments, including its unique structure and potential applications in various fields of research. However, FCPC also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on FCPC, including its potential applications in the treatment of cancer and neurological disorders. FCPC may also have potential applications in the development of new anti-inflammatory agents and antioxidants. Further research is needed to fully understand the mechanism of action of FCPC and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of FCPC is a multi-step process that involves several chemical reactions. The first step involves the preparation of 4-fluoroaniline, which is then reacted with 2-hydroxybenzaldehyde to form the Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol, which is then cyclized using methanesulfonyl chloride to form the cyclopropane ring. The final step involves the amidation of the cyclopropane ring using carboxylic acid chloride to form FCPC.
Aplicaciones Científicas De Investigación
FCPC has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, FCPC has been investigated for its ability to inhibit the growth of cancer cells. In one study, FCPC was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. FCPC has also been studied for its potential use as an anti-inflammatory agent. In one study, FCPC was found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
In pharmacology, FCPC has been investigated for its potential use as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. FCPC has been found to enhance the activity of the GABA receptor, which may have potential applications in the treatment of anxiety and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-12-7-5-11(6-8-12)16(9-10-16)15(20)18-13-3-1-2-4-14(13)19/h1-8,19H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRHWOWVBYDTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxyphenyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)

![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)


![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)